methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Structurally, it features a pyrrolo[2,3-d]pyrimidine core with a 2-methoxyethyl substituent at position 7, methyl groups at positions 1 and 3, and a carboxamido-linked benzoate moiety at position 4. Its molecular formula is C₂₁H₂₄N₄O₇, with a calculated molecular weight of 444.44 g/mol.
Properties
IUPAC Name |
methyl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-22-17-13(18(26)23(2)20(22)28)11-15(24(17)9-10-29-3)16(25)21-14-8-6-5-7-12(14)19(27)30-4/h5-8,11H,9-10H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLDBCJHBFYYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate, a complex pyrrolopyrimidine derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 1086386-34-6
Its structure features a pyrrolopyrimidine core fused with various functional groups that contribute to its biological activity. The presence of the methoxyethyl group and carboxamide moiety enhances its solubility and interaction with biological targets.
Anticancer Properties
Research has demonstrated that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
- Case Study : In vitro studies indicated that specific analogs of this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Target Enzyme : It exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
- Experimental Results : Studies using RAW264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS) .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens:
- Spectrum of Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Initial studies suggest good oral bioavailability and distribution due to its lipophilic nature.
- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be the primary route for elimination .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Pyrrolopyrazines | Antimicrobial, Anticancer | Kinase inhibition |
| Pyrazolopyrimidines | Antitumor | Cell cycle arrest |
| Methylated Pyrrolopyrimidines | Anti-inflammatory | COX inhibition |
This table highlights how this compound compares with other compounds in terms of biological activity and mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
The compound’s structural analogs differ in substituents, heterocyclic cores, and biological activities. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- logP : The target compound’s logP (1.98) suggests moderate lipophilicity, favorable for membrane permeability but lower than analogs like 11a (logP 3.20), which may suffer from poor aqueous solubility .
- Molecular Weight : At 444.44 g/mol, the compound is within Lipinski’s rule limits (<500 g/mol), unlike 1l (531.53 g/mol), which may face bioavailability challenges .
Kinase Inhibition Potential
The sulfamoylphenyl group in ’s compound confers nanomolar potency against VEGFR2, while the target compound’s 2-methoxyethyl group may enhance solubility for CNS targets .
Stability and Metabolic Considerations
The 2-methoxyethyl substituent may reduce metabolic degradation compared to 3 ’s ethyl ester, which is prone to hydrolysis. However, the benzoate ester in the target compound could still undergo esterase-mediated cleavage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
